N-[(1-methyl-4-piperidinyl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)propanamide is a selective serotonin receptor agonist. It exhibits high affinity for the 5-HT1F receptor subtype. [] This compound has been investigated in the context of migraine treatment due to its potential to inhibit dural inflammation. []
N-[(1-methyl-4-piperidinyl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)propanamide acts as a selective agonist of the 5-HT1F receptor. [] While the precise mechanism of action remains unclear, activation of the 5-HT1F receptor is known to inhibit the release of vasoactive neuropeptides, potentially explaining its efficacy in migraine models. []
N-[(1-methyl-4-piperidinyl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)propanamide has been investigated for its potential use in treating migraine headaches. [] This application stems from its ability to act as a selective 5-HT1F receptor agonist, which may inhibit the release of vasoactive neuropeptides and reduce dural inflammation. []
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: